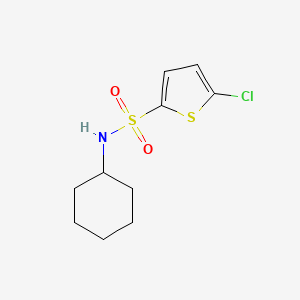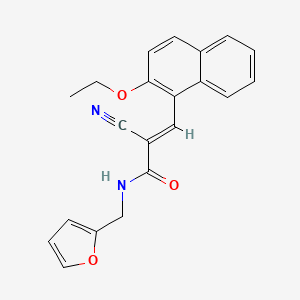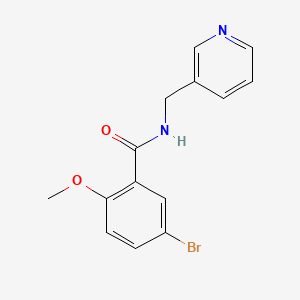![molecular formula C19H21NO3S B5819557 ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the family of benzoates, which are widely used in the pharmaceutical industry as intermediates for the synthesis of various drugs.
作用機序
The mechanism of action of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that it may exert its antitumor and anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it may modulate the immune system and enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer.
Biochemical and Physiological Effects:
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and urokinase-type plasminogen activator. Additionally, it has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the regulation of the immune system and inflammation.
実験室実験の利点と制限
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, it exhibits potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate. One area of research could focus on the development of new synthetic methods for the production of this compound, with the aim of improving its yield and purity. Additionally, further studies could investigate the mechanism of action of this compound, with the aim of identifying new molecular targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the aim of developing new cancer and anti-inflammatory therapies.
合成法
The synthesis of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate involves the reaction of 2-methylbenzyl mercaptan with ethyl 4-chloroacetoacetate in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained by esterification of the resulting carboxylic acid with ethanol.
科学的研究の応用
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant antitumor and anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases.
特性
IUPAC Name |
ethyl 4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)15-8-10-17(11-9-15)20-18(21)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHFIPQEIJJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)
![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)




![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


